Morpholine-3-carboxamide

Übersicht

Beschreibung

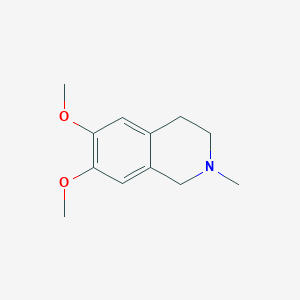

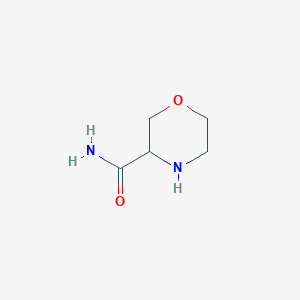

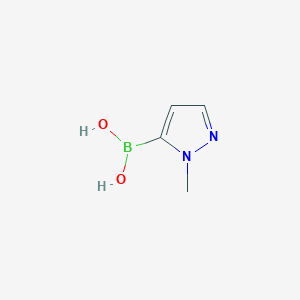

Morpholine-3-carboxamide is a chemical compound with the molecular formula C5H10N2O2 . It is used in laboratory settings and has a molecular weight of 130.15 .

Synthesis Analysis

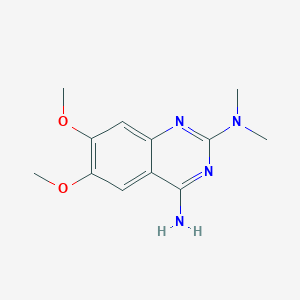

Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A series of coumarin-3-carboxamide-N-morpholine hybrids was designed and synthesized as cholinesterases inhibitors . The synthetic approach for these compounds started from the reaction between 2-hydroxybenzaldehyde derivatives and Meldrum’s acid to afford corresponding coumarin-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of Morpholine-3-carboxamide involves a morpholine (1,4-oxazinane) motif, which has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Chemical Reactions Analysis

Morpholine and its derivatives are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The synthesis of substituted morpholines is achieved through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Physical And Chemical Properties Analysis

Morpholine-3-carboxamide has a molecular weight of 130.15 . More specific physical and chemical properties were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Morpholine-3-carboxamide derivatives have shown promising results in anticancer research. Specifically, these compounds have been found to exhibit potent antiproliferative activity against liver cancer cells . They work by targeting crucial proteins involved in cancer cell survival, such as caspase-3/7 and β-tubulin, which are essential for cell cycle progression and microtubule formation . By inhibiting these proteins, Morpholine-3-carboxamide derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells, offering a potential pathway for developing new anticancer therapies.

Tubulin Polymerization Inhibition

In the context of cancer treatment, the ability of Morpholine-3-carboxamide derivatives to inhibit β-tubulin polymerization is particularly significant . This action disrupts the microtubule network within cells, which is critical for cell division and proliferation. As a result, these compounds can effectively halt the growth of cancer cells, making them valuable candidates for further research and development in cancer pharmacotherapy.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a vital mechanism by which Morpholine-3-carboxamide derivatives exert their anticancer effects . By activating caspase-3/7 proteins, these compounds can initiate the cascade of events leading to apoptosis, selectively targeting cancer cells while minimizing the impact on normal, healthy cells. This selective toxicity is crucial for reducing side effects and improving the therapeutic index of anticancer drugs.

Cell Cycle Modulation

Research has demonstrated that Morpholine-3-carboxamide derivatives can cause cell cycle arrest, particularly during the G1/S phase . This prevents cancer cells from replicating their DNA and dividing, effectively slowing down the progression of the disease. The ability to modulate the cell cycle is a powerful tool in cancer therapy, as it can lead to the controlled elimination of cancerous cells.

Molecular Docking and Binding Affinity

Molecular docking studies have shown that Morpholine-3-carboxamide derivatives have a high binding affinity for the active cavity of β-tubulin protein . This suggests that these compounds can be finely tuned to interact with specific molecular targets, enhancing their effectiveness and specificity. Such studies are crucial for understanding the mechanism of action and for the rational design of new drugs with improved efficacy.

Antimicrobial Activity

While the focus has been primarily on anticancer properties, some studies suggest that Morpholine-3-carboxamide derivatives may also possess antimicrobial activity . Although the activity against gram-positive and gram-negative bacteria is limited, there is potential for these compounds to be optimized and developed into novel antimicrobial agents.

Neurodegenerative Disease Research

Coumarin-based structures, including Morpholine-3-carboxamide derivatives, have been explored for their potential applications in neurodegenerative disease research . Their unique chemical structure allows for binding to various targets, which could be beneficial in the development of treatments for conditions like Alzheimer’s and Parkinson’s diseases.

Anti-inflammatory Applications

The anti-inflammatory properties of coumarin derivatives open up another avenue for the application of Morpholine-3-carboxamide in scientific research . These compounds could be investigated for their efficacy in treating inflammatory conditions, potentially leading to new therapeutic options for patients with chronic inflammation-related disorders.

Wirkmechanismus

Target of Action

Morpholine-3-carboxamide is a versatile compound that has been employed to enhance the potency of numerous bioactive molecules . It has been found to have potential targets in various biological systems. For instance, it has been used in the design of ruthenium-based antibacterial agents with multiple antibacterial mechanisms . In another study, it was found to inhibit pancreatic lipase (PL), a key enzyme involved in fat digestion .

Mode of Action

The mode of action of Morpholine-3-carboxamide varies depending on the specific derivative and the biological target. For instance, in the case of ruthenium-based antibacterial agents, Morpholine-3-carboxamide contributes to the destruction of the bacterial membrane and induction of ROS production in bacteria . When used as a pancreatic lipase inhibitor, it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The biochemical pathways affected by Morpholine-3-carboxamide are diverse and depend on the specific derivative and target. In the context of antibacterial activity, it disrupts the integrity of the bacterial membrane, leading to cell death . As a pancreatic lipase inhibitor, it prevents the breakdown of dietary fats into absorbable fatty acids, thus reducing calorie intake .

Pharmacokinetics

The morpholine moiety is known to improve metabolic stability and enhance the pharmacokinetic properties of bioactive molecules .

Result of Action

The result of Morpholine-3-carboxamide’s action is dependent on its specific targets. In the case of antibacterial agents, it leads to the death of bacteria . When used as a pancreatic lipase inhibitor, it reduces the absorption of dietary fats, potentially aiding in weight loss .

Safety and Hazards

Zukünftige Richtungen

Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that Morpholine-3-carboxamide and related compounds may have potential applications in the development of new therapeutic agents.

Eigenschaften

IUPAC Name |

morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSPPJRTCRMQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-3-carboxamide | |

CAS RN |

848488-74-4 | |

| Record name | morpholine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide and how does this relate to its potential therapeutic application?

A1: (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, also known as MHV370, acts as a Toll-like receptor (TLR) 7/8 antagonist. [] TLR7 and TLR8 are part of the innate immune system and recognize single-stranded RNA often found in viruses. When activated, they initiate an inflammatory response. In autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus, TLR7/8 are thought to be chronically activated, contributing to the disease process. MHV370, by blocking these receptors, aims to reduce this inappropriate immune activation and alleviate disease symptoms. []

Q2: Can you describe the synthetic route for producing enantiopure morpholine-3-carboxamide derivatives, particularly highlighting the role of regioselectivity?

A2: While the specific synthetic route for MHV370 isn't detailed in the provided abstracts, the first paper describes a general method for enantiopure 2,6-disubstituted morpholines, a structural motif present in MHV370. [] The key is the sequential ring opening of two different chiral oxiranes by a tosylamide. This generates a tosylamido-2,2'-diol where the two hydroxyl groups are differentiated based on the chirality and electronic properties of the oxirane-derived side chains. This difference is crucial for the next step: regioselective mono-O-sulfonylation. By selectively reacting only one hydroxyl group, the subsequent cyclization yields the desired enantiopure morpholine. This method underscores how controlling regioselectivity in each step is essential for achieving enantiopure complex molecules. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)

![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B110605.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)